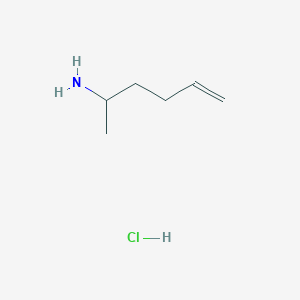

4-Chloro-6-methoxypyridin-2-amine

Overview

Description

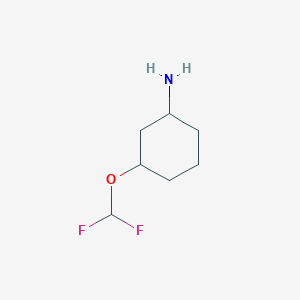

4-Chloro-6-methoxypyridin-2-amine is a chemical compound with the CAS Number: 1261628-71-0. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-6-methoxy-2-pyridinamine .

Molecular Structure Analysis

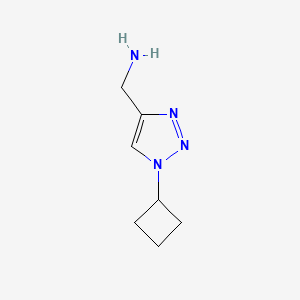

The InChI code for this compound is 1S/C6H7ClN2O/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3, (H2,8,9). This code provides a specific identifier for the molecular structure of this compound .Physical And Chemical Properties Analysis

This compound is a solid substance. It has a boiling point of 264.6±35.0 C at 760 mmHg. The compound should be stored at 4C and protected from light .Scientific Research Applications

Chemical Reactivity and Molecular Transformations

4-Chloro-6-methoxypyridin-2-amine serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, including the formation of complex heterocyclic compounds. For instance, it has been involved in rearrangements presumably involving pyridyne intermediates, highlighting its potential in constructing novel pyridine derivatives through nucleophilic substitution reactions Pieterse & Hertog, 2010. Additionally, its role in forming mono-hydrobromide salts with distinct protonation sites and hydrogen bonding patterns has been documented, indicating its utility in developing compounds with specific molecular interactions Böck et al., 2021.

Crystallography and Hydrogen Bonding

The compound also finds applications in crystallography, where its interactions with other molecules, such as succinic acid, have been analyzed to understand hydrogen bonding and molecular packing within crystals. These studies provide insights into the structural basis of its reactivity and the formation of supramolecular assemblies Thanigaimani et al., 2012.

Synthesis of Complex Molecules

Further research has explored its use in the stereospecific synthesis of bicyclic diaziridines, demonstrating its applicability in generating structurally complex and functionally diverse molecules. These synthetic applications underscore its value in medicinal chemistry and material science Denisenko et al., 1998.

Development of Functional Materials

In addition to pharmaceutical applications, this compound is instrumental in materials science, particularly in the functionalization of electrodes and the synthesis of metal complexes. Its role in the palladium-catalyzed amination of chloro-terpyridine for preparing amine-containing ruthenium(II) complexes illustrates its contribution to the development of functional materials with potential applications in catalysis and electronic devices Johansson, 2006.

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that its targets could vary depending on the specific compound it’s incorporated into.

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that 4-Chloro-6-methoxypyridin-2-amine might interact with its targets by forming bonds with them, thereby altering their structure and function.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it’s likely that it plays a role in the synthesis of various compounds, potentially affecting multiple biochemical pathways depending on the specific context.

properties

IUPAC Name |

4-chloro-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOGZABARPOLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)